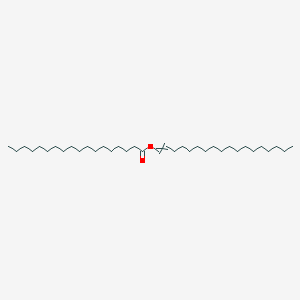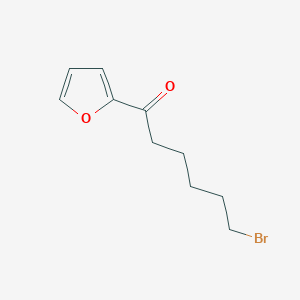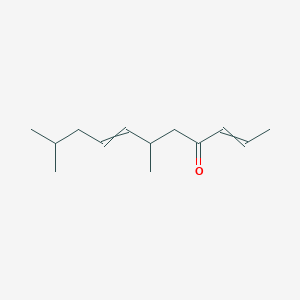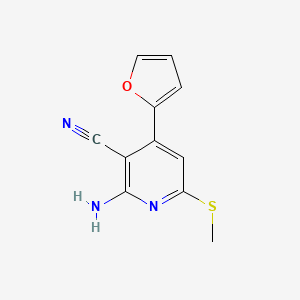
Octadec-1-EN-1-YL octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-1-EN-1-YL octadecanoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with octadecanoic acid. This compound is known for its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-1-EN-1-YL octadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and high yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadec-1-EN-1-YL octadecanoate can undergo oxidation reactions, especially at the double bond present in the octadec-1-en-1-yl group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can also undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Octadec-1-EN-1-YL octadecanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its hydrophobic nature makes it suitable for use in non-polar solvents and in the stabilization of emulsions.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long hydrocarbon chains mimic the properties of natural lipids, making it a useful model compound.
Medicine: This compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: this compound is used in the production of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.
Mécanisme D'action
The mechanism of action of Octadec-1-EN-1-YL octadecanoate is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption.
Comparaison Avec Des Composés Similaires
- Octadec-1-EN-1-YL octadecanoate
- Octadec-1-EN-1-YL hexadecanoate
- Octadec-1-EN-1-YL dodecanoate
Comparison: this compound is unique due to its long hydrocarbon chains, which provide superior hydrophobic properties compared to shorter-chain esters. This makes it more effective in applications requiring strong hydrophobic interactions, such as in emulsification and drug delivery.
Propriétés
Numéro CAS |
77096-38-9 |
|---|---|
Formule moléculaire |
C36H70O2 |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
octadec-1-enyl octadecanoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3 |
Clé InChI |
VZHBNVWZCRLMAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)



![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)




